2-Chloro-6-methoxyquinoline-3-carbonitrile
CAS No.: 101617-91-8
Cat. No.: VC20739883
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101617-91-8 |
---|---|
Molecular Formula | C11H7ClN2O |
Molecular Weight | 218.64 g/mol |
IUPAC Name | 2-chloro-6-methoxyquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 |
Standard InChI Key | AMFXVCDHDIEGIM-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N |
Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile typically involves reaction of 2-chloro-6-methoxyquinoline with cyanogen bromide in the presence of a base such as triethylamine. This approach represents one of several synthetic pathways to this valuable intermediate compound. The reaction conditions must be carefully controlled to ensure optimal yield and purity.
Alternative Synthetic Routes
Research published by Hagrs and colleagues describes several synthetic routes for preparing 6-methoxyquinoline-3-carbonitrile derivatives, which are structurally related to our compound of interest . Their methods involve electrophilic substitution reactions starting from 2-mercapto-6-methoxyquinoline-3-carbonitrile, providing insights into potential alternative approaches for synthesizing the 2-chloro analog.
Optimization and Scale-up Considerations
For industrial-scale production, optimization of reaction parameters is essential to enhance yield and purity while minimizing waste. Typical large-scale synthesis follows similar reaction conditions as laboratory-scale preparation but requires additional considerations for heat transfer, mixing efficiency, and safety protocols. Purification processes may include recrystallization or chromatographic techniques tailored to the specific impurity profile of the reaction mixture.
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
The 2-position chlorine atom in 2-Chloro-6-methoxyquinoline-3-carbonitrile is particularly susceptible to nucleophilic substitution reactions, making this compound an excellent scaffold for derivatization. Nucleophiles such as amines, alkoxides, and thioethers can replace the chlorine atom, generating diverse functional derivatives .
Reactions with Chloroacetanilides
One important class of reactions involves the substitution of the 2-chloro group with chloroacetanilides. These reactions typically proceed with anhydrous sodium acetate in DMF, heated over a water bath for 3 hours. The resulting amide derivatives generally exhibit yields between 75-85% . The reaction proceeds via a nucleophilic substitution mechanism involving deprotonation followed by coupling.
Table 1: Selected Examples of Nucleophilic Substitution with Chloroacetanilides
Compound | Nucleophile | Yield (%) | Key Spectral Data |
---|---|---|---|
7a | 2,6-Dichlorophenyl | 85 | NH singlet at 10.29 ppm, C=O at 1655 cm⁻¹ |
7b | 3-Methylphenyl | 85 | NH singlet at 10.42 ppm, C=O at 1665 cm⁻¹ |
7f | Tribromophenyl | 75 | NH singlet at 10.29 ppm, C=O at 1670 cm⁻¹ |
Reactions with Alkyl Chlorides
Another significant transformation involves the reaction with alkyl chlorides such as ethyl chloroacetate. These reactions typically employ sodium acetate in DMF, heated for 6 hours, followed by cooling and filtration. The products are ester derivatives containing alkylthio groups, obtained in yields of 80-85% .
Table 2: Selected Examples of Reactions with Alkyl Chlorides
Compound | Derivative Type | Reaction Conditions | Yield (%) |
---|---|---|---|
8a | Ethyl 2-(3-cyano-6-methoxyquinolin-2-ylthio)acetate | Sodium acetate, DMF, heat 6h | 85 |
8b | Methyl 2-(3-cyano-6-methoxyquinolin-2-ylthio)acetate | Sodium acetate, DMF, heat 6h | 85 |
Alkylthio Derivatives
The synthesis of alkylthio derivatives represents another important transformation pathway for 2-Chloro-6-methoxyquinoline-3-carbonitrile and related structures. These derivatives include propylthio (9b), benzylthio (9c), and phenethylthio (9d) substituents at position 2 .
Table 3: Selected Alkylthio Derivatives
Compound | Substituent | Yield (%) | Melting Point (°C) | Key Spectral Data |
---|---|---|---|---|
9b | Propylthio | 75 | 105-106 | IR (CN): 2220 cm⁻¹, ¹H NMR: quinoline H4 at 9.0 ppm |
9c | Benzylthio | 76 | 125-126 | MS: m/z 306 (M, 31.71%) |
9d | Phenethylthio | 85 | 170-171 | IR (CN): 2222 cm⁻¹, ¹H NMR: quinoline H4 at 8.7 ppm |
Structural Characterization
Spectroscopic Analysis
The structure of 2-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives can be confirmed through various spectroscopic methods. Infrared (IR) spectroscopy typically reveals characteristic absorption bands for the cyano group around 2220-2222 cm⁻¹ . Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information, with characteristic signals for the quinoline protons, particularly the singlet for H4 at approximately 9.0 ppm.
Mass Spectrometry
Mass spectrometry offers additional confirmation of structural identity through molecular weight determination and fragmentation pattern analysis. For example, derivatives of 6-methoxyquinoline-3-carbonitrile show characteristic fragmentation patterns that can be used for structural elucidation and confirmation .
Biological Activity and Applications
Antimicrobial Properties
Compounds containing the 6-methoxyquinoline-3-carbonitrile scaffold have demonstrated promising antimicrobial activity. Research by Hagrs and colleagues investigated derivatives that showed potent activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and gram-negative bacteria like Escherichia coli .
Structure-Activity Relationships
The biological activity of 2-Chloro-6-methoxyquinoline-3-carbonitrile derivatives appears to be influenced by the substituent at position 2. Modifications at this position, such as introducing amide, ester, or thioether groups, can significantly impact antimicrobial efficacy . This structure-activity relationship provides valuable guidance for the design of more potent antimicrobial agents based on this scaffold.
Comparative Analysis with Related Compounds
Relationship to Other Quinoline Derivatives
2-Chloro-6-methoxyquinoline-3-carbonitrile shares structural similarities with other functionalized quinolines that have established medicinal applications. For instance, 2-chloroquinoline-3-carbaldehyde has been extensively studied for its chemical reactivity and applications in the synthesis of biologically important compounds . The replacement of the aldehyde with a nitrile group in our compound of interest modifies its electronic properties and reactivity profile.
Comparison with 2-Chloro-6-methoxyquinoline-3-methanol
Another related compound is 2-Chloro-6-methoxyquinoline-3-methanol (CAS: 92172-83-3), which differs from our compound of interest by having a hydroxymethyl group instead of a carbonitrile at position 3 . This structural difference significantly affects physical properties, with 2-Chloro-6-methoxyquinoline-3-methanol having a higher molecular weight (223.66 g/mol) and different melting point (133°C) .
Table 4: Comparison of Related Quinoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group at Position 3 |
---|---|---|---|
2-Chloro-6-methoxyquinoline-3-carbonitrile | C₁₁H₇ClN₂O | 218.64 | Carbonitrile (-CN) |
2-Chloro-6-methoxyquinoline-3-methanol | C₁₁H₁₀ClNO₂ | 223.66 | Hydroxymethyl (-CH₂OH) |
2-Chloro-3-chloromethyl-6-methoxyquinoline | C₁₁H₉Cl₂NO | 242.10 | Chloromethyl (-CH₂Cl) |
Future Research Directions
Development of Novel Antimicrobial Agents
The promising antimicrobial activity of 6-methoxyquinoline-3-carbonitrile derivatives suggests potential for developing novel therapeutic agents. Future research could focus on optimizing substituents at various positions to enhance potency against resistant bacterial strains while minimizing toxicity to human cells.
Exploration of Alternative Synthetic Routes
Development of more efficient and environmentally friendly synthetic methods for 2-Chloro-6-methoxyquinoline-3-carbonitrile could improve accessibility and reduce production costs. Green chemistry approaches, including catalytic methods and solvent-free reactions, represent promising directions for investigation.
Investigation of Additional Biological Activities
Beyond antimicrobial applications, the quinoline scaffold is associated with diverse biological activities, including antiparasitic, antiviral, and anticancer properties. Systematic evaluation of 2-Chloro-6-methoxyquinoline-3-carbonitrile derivatives for these activities could reveal additional therapeutic applications.
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